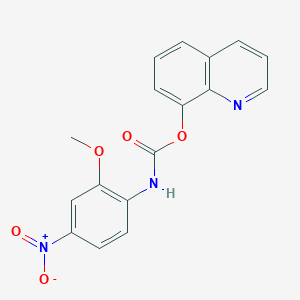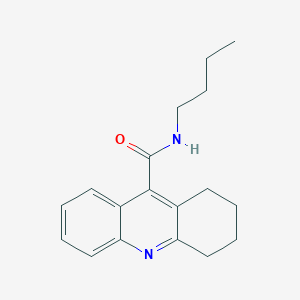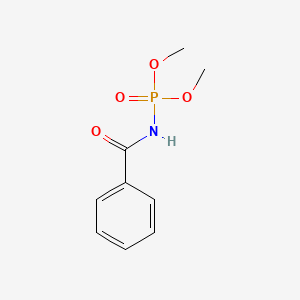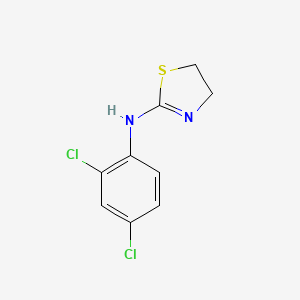![molecular formula C15H12N2O2 B11958425 8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione CAS No. 960-65-6](/img/structure/B11958425.png)
8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione is a nitrogen-containing heterocyclic compound. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for its wide range of biological activities and applications in pharmaceuticals, agrochemicals, and material sciences . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with β-ketoesters, followed by cyclization and oxidation reactions . Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed carbonylative cycloamidation of ketoimines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor.
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: Used as a catalyst and in various chemical reactions.
Uniqueness
8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione stands out due to its unique structure and wide range of biological activities.
Properties
CAS No. |
960-65-6 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
8-methyl-3-phenylpyrido[1,2-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-17-12(9-10)16-14(18)13(15(17)19)11-5-3-2-4-6-11/h2-9,13H,1H3 |
InChI Key |
XGFVBROXGQNBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=O)C(C(=O)N2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)










![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)


